7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound classified under the thiadiazolo[3,2-a]pyrimidine family. This compound is notable for its potential applications in medicinal chemistry as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable scaffold in drug development and other scientific research areas.
The compound can be sourced from various chemical suppliers and research databases. It is often used in laboratory settings for synthetic purposes and biological evaluations. The molecular formula of this compound is , with a molecular weight of approximately 215.66 g/mol.
7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one belongs to the class of heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms within their ring structures. This classification contributes to its diverse reactivity and biological activity.
The synthesis of 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-chloromethyl-1,3,4-thiadiazole with ethyl acetoacetate in the presence of a base has been reported to yield this compound effectively.
The synthesis may also involve techniques such as:
Optimizing reaction conditions such as temperature and time is crucial for maximizing yield and purity in both laboratory and industrial settings.
The molecular structure of 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one features a thiadiazole ring fused with a pyrimidine moiety. The chloromethyl group at the 7-position and a methyl group at the 2-position contribute to its unique properties.
Key structural data includes:
7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo several types of chemical reactions:
Reagents commonly used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature and solvent choice are optimized based on desired outcomes .
The mechanism of action for 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves interactions with various biological targets. Its chloromethyl group allows for versatile modifications that can enhance its biological activity.
Research indicates that similar compounds have been found to inhibit bacterial growth and cancer cell proliferation. The specific biochemical pathways affected by this compound are still under investigation but may involve disruption of DNA replication processes or interference with metabolic pathways in target organisms .
7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is typically a solid at room temperature. Its melting point and solubility characteristics are essential for practical applications in laboratory settings.
Key chemical properties include:
Analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to characterize its physical state and confirm its structure .
7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has significant potential in scientific research:
The synthesis of thiadiazolo[3,2-a]pyrimidinone derivatives has historically relied on multistep linear approaches involving sequential condensation and cyclization reactions. Early methodologies for constructing the [1,3,4]thiadiazolo[3,2-a]pyrimidine core required independent preparation of 2-aminothiadiazole intermediates followed by reaction with β-dicarbonyl compounds. For example, Salimov et al. developed a two-step protocol where 2-aminothiadiazole derivatives were first condensed with ethyl acetoacetate, followed by tandem hydrolysis and cyclization in polyphosphoric acid (PPA) to yield 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives [1]. This approach suffered from moderate yields (typically 25-40%) due to intermediate purification requirements and side reactions during the high-temperature cyclization step.
A significant advancement came with the introduction of one-pot multicomponent reactions (MCRs). Zhao et al. demonstrated that substituted 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylates could be synthesized via microwave-assisted condensation of 2-aminothiadiazole, benzaldehydes, and ethyl acetoacetate in acetic acid without catalysts. This approach reduced reaction times from 36 hours to 15-30 minutes while improving yields from 25% to 85-92% [1]. The MCR strategy circumvented intermediate isolation and leveraged in situ imine formation followed by Knoevenagel condensation and cyclization, establishing a more efficient route to the bicyclic core structure present in 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one.
Table 1: Comparison of Traditional Synthetic Approaches
Method | Reaction Conditions | Yield (%) | Time | Key Limitations |
---|---|---|---|---|
Stepwise Cyclization | PPA, 120-140°C | 25-40 | 8-12 hours | Low yields, purification challenges |
One-pot (Conventional) | Acetic acid reflux | 40-65 | 36 hours | Extended reaction time |
Microwave MCR | Acetic acid, 300W, 100-120°C | 85-92 | 15-30 minutes | Limited substrate scope |
Recent innovations in synthesizing 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one have focused on late-stage functionalization and regioselective bromination-chlorination sequences. A breakthrough involved the direct regioselective bromination of the C7 methyl group in 2,7-dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one followed by halogen exchange. This approach exploited the enhanced acidity of the C7 methyl group due to adjacent electron-withdrawing heterocyclic nuclei, enabling clean monobromination using N-bromosuccinimide (NBS) under radical or photochemical conditions [7]. The resulting 7-(bromomethyl) intermediate underwent efficient conversion to the chloromethyl derivative using chloride sources like tetrabutylammonium chloride (TBACl) in acetone at 60°C, achieving >85% conversion with minimal dihalide byproducts.
Alternative routes employed pre-installed chloromethyl precursors during the cyclization step. A three-component reaction incorporating 2-chloroacetoacetate instead of standard acetoacetate esters allowed direct incorporation of the chloromethyl functionality during heterocycle formation. However, this method faced regiochemical challenges due to competing nucleophilic displacements, resulting in variable yields (50-70%) [6]. The most promising approach utilized functionalized aldehydes containing chloromethyl groups in cyclization reactions with 2-aminothiadiazole and methyl-containing β-ketoesters. This strategy provided better control over regiochemistry but required careful optimization of electronic effects to prevent premature cyclization [3] [6].
Catalyst screening has revealed significant improvements in the synthesis efficiency of thiadiazolopyrimidinone derivatives. Early catalyst-free conditions under microwave irradiation provided moderate yields (70-75%) but required high temperatures (100-120°C) [1]. Heterogeneous acid catalysts subsequently demonstrated superior performance, with phosphotungstic acid (H₃PW₁₂O₄₀) achieving 90% yield at 80°C in acetonitrile through dual activation of carbonyl and amino groups [3]. However, the most significant advancement came with vanadium oxide-loaded fluorapatite (V₂O₅/FAp), which provided Bronsted and Lewis acid sites for simultaneous substrate activation. The 2.5% V₂O₅/FAp catalyst in ethanol at room temperature achieved exceptional yields (90-97%) within 25-30 minutes for analogous thiadiazolopyrimidine syntheses through synergistic effects between surface vanadia species and fluorapatite support [5].
Table 2: Optimization Parameters for Chloromethyl-Thiadiazolopyrimidinone Synthesis
Parameter | Options Investigated | Optimal Conditions | Impact on Yield |
---|---|---|---|
Catalyst | None, PTSA, HPW, V₂O₅/FAp | 2.5% V₂O₅/FAp (3 mol%) | 50% → 95% |
Solvent | AcOH, MeCN, EtOH, solvent-free | Anhydrous ethanol | Improved solubility |
Temperature | 25°C, 60°C, 80°C, reflux | Room temperature | Reduced side products |
Reaction Time | 10 min - 36 hours | 25-30 minutes | Faster completion |
Concentration | 0.1M - 1.0M | 0.5M | Balanced kinetics |
Solvent optimization studies demonstrated that polar protic solvents like ethanol enhanced solubility of ionic intermediates while facilitating proton transfer during cyclization. Ethanol specifically provided optimal balance between substrate solubility and reaction kinetics, outperforming acetonitrile (85% vs 92% yield) and eliminating the need for reflux conditions [5]. Temperature profiling revealed that increasing from 25°C to 60°C accelerated the reaction but promoted competitive hydrolysis of the chloromethyl group, making room temperature optimal for preserving functionality. Concentration studies established 0.5M as ideal, preventing dimerization while maintaining effective collision frequency.
The translation of laboratory-scale syntheses of 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one to industrial production faces several significant challenges. Microwave-assisted reactions, while highly efficient at small scale (1-50 mmol), encounter energy distribution inhomogeneity and limited penetration depth when scaling beyond 5-liter reactors. Continuous flow systems with integrated microwave cavities have been proposed to address this, but the sensitivity of chloromethyl functionality to irradiation remains problematic [1] [5]. Alternative thermal activation in conventional reactors requires extended reaction times (6-8 hours vs 30 minutes), diminishing the green chemistry advantages of the MCR approach.
Catalyst recovery and reuse present additional hurdles. Although V₂O₅/FAp demonstrates excellent activity initially, vanadium leaching during reactions in polar solvents leads to progressive deactivation (95% → 78% yield after three cycles). Microencapsulation of the catalyst in silica matrices has shown promise in reducing metal leaching to <2% per cycle while maintaining reactivity [5]. The thermal instability of the chloromethyl group above 80°C necessitates precise temperature control during workup and purification, ruling out standard distillation techniques. Crystallization-based purification protocols using mixed solvent systems (ethyl acetate/heptane 3:7) have been optimized to achieve >99.5% purity with 85% recovery, avoiding chromatographic separations.
Economic analyses indicate that the three-component approach utilizing V₂O₅/FAp catalysis offers a 30% reduction in production costs compared to stepwise methods, primarily through reduced energy input and elimination of intermediate isolations. However, the current market price of specialized catalysts and handling requirements for chlorinated intermediates increase the capital expenditure for dedicated production facilities. Modular continuous flow systems with integrated catalyst cartridges and in-line purification represent the most promising approach for tonne-scale manufacturing, potentially reducing footprint by 40% while enhancing process control [5].
Table 3: Scalability Assessment of Production Methods
Parameter | Batch Process | Continuous Flow | Hybrid Approach |
---|---|---|---|
Maximum Scale | 100 kg/batch | 5 tonnes/year | 1 tonne/batch |
Yield | 82-85% | 78-80% | 88-90% |
Purity | >99% (after crystallization) | >98% (in-line extraction) | >99.5% (crystallization) |
Catalyst Recycling | Limited (3-4 cycles) | Continuous (6+ months) | Moderate (5-6 cycles) |
Chloromethyl Stability | Moderate | High | High |
Capital Cost | $$ | $$$$ | $$$ |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: